[6-[4-(Allyloxy)phenyl]-3-amino-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](4-methoxyphenyl)methanone
CAS No.:
Cat. No.: VC15569173
Molecular Formula: C25H19F3N2O3S
Molecular Weight: 484.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H19F3N2O3S |
|---|---|
| Molecular Weight | 484.5 g/mol |
| IUPAC Name | [3-amino-6-(4-prop-2-enoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-(4-methoxyphenyl)methanone |
| Standard InChI | InChI=1S/C25H19F3N2O3S/c1-3-12-33-17-10-4-14(5-11-17)19-13-18(25(26,27)28)20-21(29)23(34-24(20)30-19)22(31)15-6-8-16(32-2)9-7-15/h3-11,13H,1,12,29H2,2H3 |
| Standard InChI Key | GEHQCPHDQBNJSN-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)C(=O)C2=C(C3=C(S2)N=C(C=C3C(F)(F)F)C4=CC=C(C=C4)OCC=C)N |
Introduction
[Introduction to 6-[4-(Allyloxy)phenyl]-3-amino-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-ylmethanone](pplx://action/followup)
6-[4-(Allyloxy)phenyl]-3-amino-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-ylmethanone is a complex organic compound featuring a thieno[2,3-b]pyridine core. This molecule is characterized by its unique structural components, including an allyloxy group, a trifluoromethyl substituent, and a methoxyphenyl moiety. These structural elements contribute to its potential biological activity and chemical reactivity, making it a subject of interest in medicinal chemistry and organic synthesis.
Structural Features
The compound's structure includes:
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Thieno[2,3-b]pyridine core: A fused ring system consisting of a thiophene and a pyridine ring.
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Allyloxy group: Attached to the phenyl ring, providing flexibility and potential for further modification.
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Trifluoromethyl substituent: Known for enhancing lipophilicity and stability.
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Methoxyphenyl moiety: Contributes to the compound's solubility and interaction capabilities.
Synthesis
The synthesis of 6-[4-(Allyloxy)phenyl]-3-amino-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-ylmethanone typically involves multi-step synthetic routes. Common methods include the use of cyanothioacetamide and arylhydrazone derivatives as starting materials, followed by various condensation and substitution reactions to introduce the necessary functional groups .
Biological Activity
Compounds similar to 6-[4-(Allyloxy)phenyl]-3-amino-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-ylmethanone have shown significant biological activities:
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Antitumor activity: Thieno[2,3-b]pyridine derivatives have been explored for their anticancer properties, with modifications to the ring system affecting potency .
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Antimicrobial properties: Some thieno[2,3-b]pyridine derivatives exhibit antimicrobial effects, which could be enhanced by specific substitutions.
Comparative Analysis
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 6-[4-(Allyloxy)phenyl]-3-amino-thieno[2,3-b]pyridine | Lacks trifluoromethyl group | Moderate antitumor activity |
| 5-(Trifluoromethyl)-thieno[2,3-b]pyridine | Similar core structure | Antimicrobial properties |
| 4-Methoxybenzoyl derivative | Methoxy group present | Anti-inflammatory effects |
This comparison highlights the unique features of the compound , particularly the trifluoromethyl group and specific substitutions that may enhance its biological activity compared to analogs.
Research Findings
Further studies are required to elucidate the specific mechanisms of action for 6-[4-(Allyloxy)phenyl]-3-amino-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-ylmethanone. Interaction studies are essential for understanding how this compound behaves in biological systems, with key areas of investigation including its potential as a therapeutic agent and its interactions with biological targets.
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